1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Overview
Description
1-Bromo-3-fluoro-5-(methylsulfanyl)benzene is an organic compound with the molecular formula C7H6BrFS. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by bromine, fluorine, and methylsulfanyl groups, respectively . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene can be synthesized through several methods. One common method involves the bromination of 3-fluoro-5-(methylsulfanyl)benzene using bromine or a brominating agent under controlled conditions . Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-fluoro-5-(methylsulfanyl)benzene is coupled with a brominating agent in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 3-fluoro-5-(methylsulfanyl)aniline when using an amine nucleophile.
Coupling Reactions: Formation of biaryl compounds with various functional groups.
Oxidation: Formation of sulfoxides or sulfones from the methylsulfanyl group.
Scientific Research Applications
1-Bromo-3-fluoro-5-(methylsulfanyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions . The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, which can further participate in various chemical transformations .
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-methylbenzene: Similar structure but lacks the methylsulfanyl group.
1-Bromo-3-chloro-5-fluorobenzene: Similar structure but has a chlorine atom instead of the methylsulfanyl group.
4-Bromophenyl methyl sulfone: Similar structure but has a sulfone group instead of the methylsulfanyl group.
Uniqueness: 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene is unique due to the presence of the methylsulfanyl group, which can undergo specific chemical transformations such as oxidation to sulfoxides or sulfones . This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Properties
IUPAC Name |
1-bromo-3-fluoro-5-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPADPFJPFQOKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696834 | |
Record name | 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453566-03-5 | |
Record name | 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.